molecular formula C24H15FN2O3S B10875192 (2E)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide

(2E)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide

Cat. No.: B10875192
M. Wt: 430.5 g/mol
InChI Key: DARHCYSVIVSTDH-KPKJPENVSA-N
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Description

N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-[3-(4-FLUOROPHENYL)ACRYLOYL]THIOUREA is a complex organic compound that features a combination of anthracene and thiourea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-[3-(4-FLUOROPHENYL)ACRYLOYL]THIOUREA typically involves the reaction of 9,10-anthraquinone with thiourea derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-[3-(4-FLUOROPHENYL)ACRYLOYL]THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced anthracene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene compounds.

Scientific Research Applications

N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-[3-(4-FLUOROPHENYL)ACRYLOYL]THIOUREA has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: The compound is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-[3-(4-FLUOROPHENYL)ACRYLOYL]THIOUREA involves its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, while the thiourea group can form hydrogen bonds with proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    9,10-DIOXO-9,10-DIHYDRO-ANTHRACENE-2-CARBALDEHYDE: A related compound with a similar anthracene core but different functional groups.

    9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid: Another compound with a similar structure but different substituents.

Uniqueness

N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-[3-(4-FLUOROPHENYL)ACRYLOYL]THIOUREA is unique due to the presence of both anthracene and thiourea moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H15FN2O3S

Molecular Weight

430.5 g/mol

IUPAC Name

(E)-N-[(9,10-dioxoanthracen-2-yl)carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide

InChI

InChI=1S/C24H15FN2O3S/c25-15-8-5-14(6-9-15)7-12-21(28)27-24(31)26-16-10-11-19-20(13-16)23(30)18-4-2-1-3-17(18)22(19)29/h1-13H,(H2,26,27,28,31)/b12-7+

InChI Key

DARHCYSVIVSTDH-KPKJPENVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=S)NC(=O)/C=C/C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=S)NC(=O)C=CC4=CC=C(C=C4)F

Origin of Product

United States

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